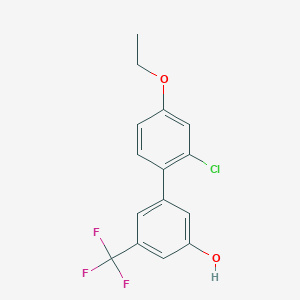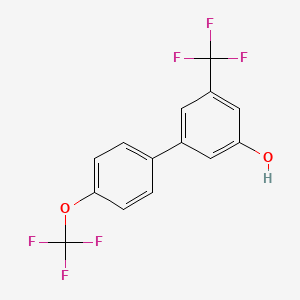
5-(2-Chloro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol (or 5-CMPT-3-TFM) is a novel compound with a wide range of potential applications in the field of scientific research. It has been studied for its unique properties, such as its ability to act as a reagent for the synthesis of other compounds and its potential as a drug target.
Wirkmechanismus
The mechanism of action of 5-CMPT-3-TFM is not yet fully understood. However, it is thought to interact with certain receptors in the body, such as the muscarinic acetylcholine receptor (M1), the serotonin 5-HT1A receptor, and the dopamine D2 receptor. It is believed that these interactions may be responsible for its potential as a drug target.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMPT-3-TFM have not yet been fully studied. However, it is thought to interact with certain receptors in the body, such as the muscarinic acetylcholine receptor (M1), the serotonin 5-HT1A receptor, and the dopamine D2 receptor. These interactions may be responsible for its potential as a drug target.
Vorteile Und Einschränkungen Für Laborexperimente
5-CMPT-3-TFM has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound, making it easy to handle and store. Additionally, it is a relatively inexpensive compound, making it cost-effective for laboratory use. However, it is also a relatively new compound, and there is limited information available about its properties and effects. This can make it difficult to predict the outcome of experiments using 5-CMPT-3-TFM.
Zukünftige Richtungen
There are several potential future directions for the study of 5-CMPT-3-TFM. Further research is needed to understand its biochemical and physiological effects, as well as its potential as a drug target. Additionally, further research is needed to develop more efficient and cost-effective methods of synthesis. Finally, further research is needed to investigate the potential applications of 5-CMPT-3-TFM in other areas, such as the development of new drugs or the synthesis of other compounds.
Synthesemethoden
5-CMPT-3-TFM can be synthesized using several different methods. One method involves the reaction of 2-chloro-5-methoxycarbonylphenol (or 5-CMP) with 3-trifluoromethoxyphenol (or 3-TFM) in the presence of a base catalyst. This reaction produces 5-CMPT-3-TFM and is typically conducted in a solvent such as acetonitrile or toluene. Other methods of synthesis have also been developed, such as the reaction of 5-CMP with 3-TFM in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
5-CMPT-3-TFM has been studied for its potential applications in scientific research. It has been found to be a useful reagent for the synthesis of other compounds, such as 1-chloro-2-methoxycarbonyl-3-trifluoromethoxyphenol and 5-chloro-2-methoxycarbonyl-3-trifluoromethoxyphenol. It has also been studied as a potential drug target, as it has been found to interact with certain receptors in the body and may be useful in the development of new drugs.
Eigenschaften
IUPAC Name |
methyl 4-chloro-3-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O4/c1-22-14(21)8-2-3-13(16)12(6-8)9-4-10(20)7-11(5-9)23-15(17,18)19/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZWACVFDUQSRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686749 |
Source


|
| Record name | Methyl 6-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261952-84-4 |
Source


|
| Record name | Methyl 6-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384940.png)


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384960.png)
